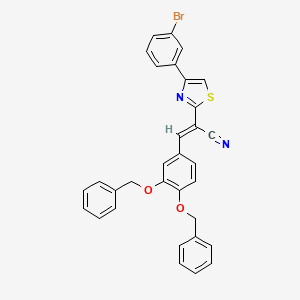
(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile, commonly known as BBTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BBTA is a derivative of stilbene and is known for its unique structural features, which make it a promising candidate for various applications. In
Applications De Recherche Scientifique
Photoluminescence Characteristics
A study explores the synthesis and photoluminescence properties of novel compounds, including derivatives similar to the mentioned chemical, revealing their potential in emitting green fluorescence in both solid state and solution under UV irradiation, indicating applications in fluorescent materials and sensors. These compounds show good thermal stability, which could be beneficial for their use in electronic devices or luminescent materials (Xu, Yu, & Yu, 2012).
Organic Electronics and Photovoltaics
Research into donor conjugated polymers based on alkyl chain substituted oligobenzo[c]thiophene derivatives, incorporating structural motifs related to the mentioned compound, demonstrates their utility in bulk heterojunction solar cells. These polymers have shown to possess low optical band gaps and well-balanced energy levels, leading to efficient charge transport and significant power conversion efficiencies in photovoltaic applications (Raj & Anandan, 2013).
Chemosensors
A fluorescent probe based on a structurally similar compound has been developed for the colorimetric and fluorescence detection of bisulfite in food samples, such as sugar and red wine. This probe can quantitatively detect bisulfite, showcasing its application in food safety and quality control (Chen et al., 2019).
Antimicrobial and Anti-tumor Activities
Compounds with a similar structure have been evaluated for their antimicrobial and anti-tumor activities. For instance, bis-thiazole derivatives incorporating the thiophene moiety have shown potent anti-tumor agents against hepatocellular carcinoma cell lines, suggesting their potential in developing new cancer therapies (Gomha, Edrees, & Altalbawy, 2016).
Propriétés
IUPAC Name |
(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrN2O2S/c33-28-13-7-12-26(18-28)29-22-38-32(35-29)27(19-34)16-25-14-15-30(36-20-23-8-3-1-4-9-23)31(17-25)37-21-24-10-5-2-6-11-24/h1-18,22H,20-21H2/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFIVGPLUWJMSR-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802512.png)
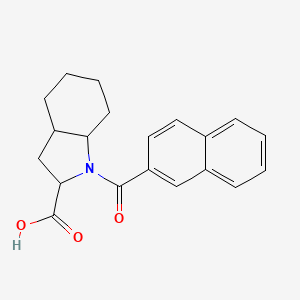

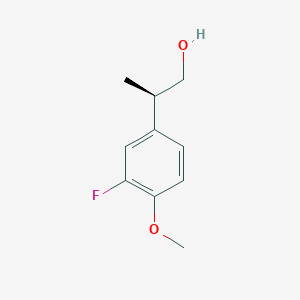
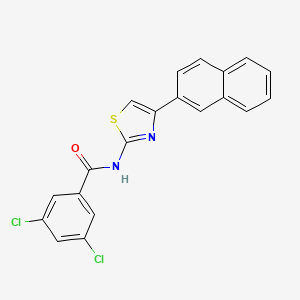

![5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2802523.png)
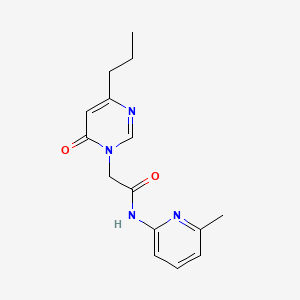
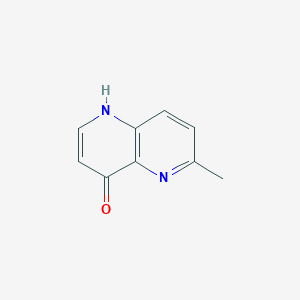

![6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B2802531.png)

